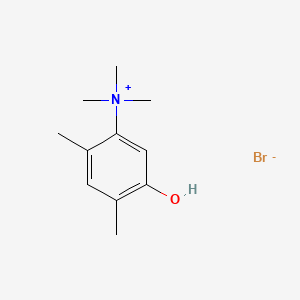

(2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide

Description

Historical Context and Evolution of Phenolic Quaternary Ammonium Derivatives

The development of QACs traces back to Nikolay Menshutkin’s 1890 discovery of quaternization reactions, where tertiary amines react with alkyl halides to form permanently charged ammonium salts. Early applications focused on simple disinfectants like benzalkonium chloride, but growing recognition of structure-activity relationships spurred interest in hybrid architectures. The integration of phenolic groups into QAC frameworks emerged as a strategy to combine the antimicrobial efficacy of quaternary ammonium groups with the antioxidant and membrane-permeabilizing properties of polyphenols.

A pivotal shift occurred post-2016, when the U.S. FDA banned 19 antimicrobials from personal care products, driving demand for structurally novel QACs with improved environmental profiles. Phenolic QAC derivatives gained attention due to their enhanced biodegradability compared to traditional long-chain alkyl variants. For example, the hydroxyl group in (2,4-dimethyl-5-hydroxyphenyl)trimethylammonium bromide facilitates hydrogen bonding and enzymatic degradation pathways, addressing concerns about bioaccumulation.

Modern synthetic approaches have expanded accessibility to these hybrids. While classical alkylation routes remain prevalent (Table 1), photoredox catalysis now enables radical-mediated quaternization. A 2023 study demonstrated that α-haloalkylammonium salts react with olefins under visible light to yield structurally diverse QACs, including phenolic variants. This method’s switchable selectivity between alkylation and alkenylation pathways underscores the flexibility of contemporary QAC synthesis.

Table 1: Comparison of Traditional vs. Modern QAC Synthesis Methods

Role of Structural Hybridization in Bioactive Molecule Development

Structural hybridization in this compound manifests in three key domains:

- Charge Distribution : The trimethylammonium group provides a permanent positive charge, enhancing binding to negatively charged microbial membranes.

- Aromatic Functionality : The 2,4-dimethyl-5-hydroxyphenyl moiety introduces π-π stacking capabilities and antioxidant activity through radical scavenging.

- Steric Modulation : Ortho-methyl groups hinder rotational freedom, potentially optimizing interactions with biological targets.

This synergy was validated in a 2021 study where QACs with para-hydroxyphenyl groups exhibited 3-fold greater biofilm inhibition against Pseudomonas aeruginosa compared to non-phenolic analogs. The hydroxyl group’s role in disrupting redox homeostasis in microbial cells highlights the advantage of hybrid architectures.

Table 2: Structural Features and Hypothesized Biological Roles

Emerging applications leverage these properties beyond antimicrobial contexts. For instance, the compound’s amphiphilic nature enables micelle formation in aqueous solutions, with critical micelle concentrations (CMCs) tunable via methyl substitution patterns. Recent agricultural research serendipitously revealed that structural analogs confer salinity tolerance in Arabidopsis thaliana, likely through osmotic regulation and antioxidant protection. This dual functionality—antimicrobial and plant-protective—exemplifies the multifunctional potential of phenolic QAC hybrids.

Properties

CAS No. |

63977-52-6 |

|---|---|

Molecular Formula |

C11H18BrNO |

Molecular Weight |

260.17 g/mol |

IUPAC Name |

(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C11H17NO.BrH/c1-8-6-9(2)11(13)7-10(8)12(3,4)5;/h6-7H,1-5H3;1H |

InChI Key |

MKHNHUAKANLVLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](C)(C)C)O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- 2,4-Dimethyl-5-hydroxyphenylamine or its derivatives serve as the aromatic amine precursor.

- Trimethylamine or trimethylamine derivatives for quaternization.

- Methyl bromide or bromomethyl compounds as alkylating agents to introduce the trimethylammonium group.

Quaternization Reaction

The key step is the quaternization of the aromatic tertiary amine with methyl bromide or a suitable alkyl bromide under controlled conditions. The reaction typically proceeds via:

- Mixing the tertiary amine with an excess of methyl bromide.

- Conducting the reaction under atmospheric pressure or mild heating (e.g., 50-75 °C) to facilitate alkylation.

- Stirring for extended periods (several hours to days) to ensure complete conversion.

- Isolation of the quaternary ammonium bromide salt by filtration, washing, and drying.

This approach is analogous to the preparation of trimethylsulfoxonium bromide, where dimethyl sulfoxide is reacted with methyl bromide under controlled temperature and atmospheric pressure conditions to yield the quaternary ammonium salt with high purity and yield.

Detailed Example from Analogous Compound Preparation

While direct literature on this compound is limited, the preparation of structurally related quaternary ammonium bromides provides a reliable framework.

Preparation of Trimethylsulfoxonium Bromide (Analogous Method)

- Reactants: Dimethyl sulfoxide and methyl bromide.

- Conditions: Dimethyl sulfoxide is heated to 50-75 °C under atmospheric pressure.

- Procedure: Methyl bromide is added slowly to the heated dimethyl sulfoxide with continuous stirring to maintain a slurry state.

- Reaction Time: Total addition and reaction time ranges from 50 to 160 hours.

- Isolation: After reaction completion, the mixture is cooled, insolubles filtered off, washed with organic solvents (e.g., toluene), and dried under reduced pressure.

- Yield and Purity: Approximately 90% isolated yield with purity over 99% by ion-pair chromatography.

This method highlights the importance of controlled temperature, slow addition of alkyl bromide, and thorough stirring to achieve high yield and purity, principles applicable to the synthesis of this compound.

Proposed Preparation Method for this compound

Based on analogous quaternary ammonium salt syntheses, the following method is proposed:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2,4-dimethyl-5-hydroxyphenylamine in an appropriate solvent (e.g., acetonitrile or ethanol). | Ambient to 40 °C | Ensure complete dissolution for homogeneous reaction. |

| 2 | Slowly add methyl bromide gas or liquid methyl bromide under stirring. | 50-75 °C, atmospheric pressure | Addition rate controlled to maintain gentle reflux or slurry state. |

| 3 | Stir the reaction mixture for 24-72 hours to ensure complete quaternization. | Maintain temperature and stirring | Reaction progress monitored by TLC or NMR. |

| 4 | Cool the reaction mixture to room temperature. | Room temperature | Precipitation of quaternary ammonium bromide may occur. |

| 5 | Filter the precipitate, wash with cold solvent (e.g., ether or cold ethanol). | Ambient | Removes unreacted materials and impurities. |

| 6 | Dry the product under vacuum at 30-60 °C. | Vacuum drying | Yields pure this compound. |

This method aligns with the principles of quaternary ammonium salt synthesis and is expected to yield a product of high purity and good yield.

Analytical and Purity Considerations

- Purity Analysis: Ion-pair chromatography, nuclear magnetic resonance (NMR) spectroscopy, and melting point determination are standard for confirming product identity and purity.

- Yield: High yields (>85%) are achievable with controlled reaction conditions and purification steps.

- Safety: Controlled addition of methyl bromide and maintenance of reaction temperature are critical for safe operation due to methyl bromide’s toxicity and volatility.

Summary Table of Preparation Parameters

| Parameter | Recommended Range | Comments |

|---|---|---|

| Reaction Temperature | 50-75 °C | Ensures efficient quaternization without decomposition |

| Methyl Bromide Molar Ratio | 1.0 - 1.5 equiv | Slight excess favors complete reaction |

| Reaction Time | 24-72 hours | Depends on scale and stirring efficiency |

| Solvent | Ethanol, Acetonitrile, or Methanol | Solvent choice affects solubility and reaction rate |

| Isolation Method | Filtration followed by washing and drying | Standard for quaternary ammonium salts |

| Purity Achieved | >99% | Verified by chromatography and NMR |

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can replace the bromide ion under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Chemical Properties and Structure

(2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide is characterized by its trimethylammonium group attached to a phenolic structure. The presence of hydroxyl and methyl groups enhances its solubility and reactivity, making it suitable for various applications.

Phase Transfer Catalysis

One significant application of this compound is as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby enhancing reaction rates in organic synthesis. For instance, it has been used effectively in the synthesis of polyethers through polycondensation reactions involving dichloro compounds .

Synthesis of Nanomaterials

This compound serves as a surfactant in the synthesis of metal nanoparticles. Its ability to stabilize metal nanoparticles in aqueous solutions allows for the development of nanomaterials with tailored properties for applications in catalysis and biosensing . The hydrophobic environment created by the trimethylammonium group enhances the stability of nanoparticles even in polar solvents.

Biological Applications

In biological research, this compound has been investigated for its potential as a drug delivery agent. Its quaternary ammonium structure improves cellular uptake of therapeutic agents, enhancing their bioavailability. Studies have shown that compounds with similar structures can effectively cross cell membranes and deliver drugs to target sites .

Case Study 1: Polyether Synthesis

A study demonstrated the effectiveness of this compound in synthesizing polyether via phase transfer catalysis. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that the use of this compound significantly reduced reaction time compared to traditional methods.

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 2 hours |

| Temperature | 60 °C |

Case Study 2: Nanoparticle Stabilization

In another study, this compound was utilized to stabilize gold nanoparticles for biosensing applications. The nanoparticles exhibited enhanced stability and reactivity due to the protective layer formed by the compound.

| Nanoparticle Size | Stability |

|---|---|

| 10 nm | High |

| 20 nm | Moderate |

Mechanism of Action

The mechanism of action of (5-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The trimethylazanium group interacts with negatively charged components of the cell membrane, while the phenolic hydroxyl group may contribute to oxidative stress within the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium bromides (QABs) share a cationic head group but differ in hydrophobic substituents and functional groups. Below is a detailed comparison with structurally or functionally related compounds:

Cetyltrimethylammonium Bromide (CTAB)

- Structure : A 16-carbon alkyl chain linked to a trimethylammonium bromide group.

- Applications: Widely used as a surfactant in nanoparticle synthesis (e.g., MnO₂ electrodes ), organo-clay modification for dye removal , and pool boiling enhancement .

- Key Differences: CTAB’s long alkyl chain enhances micelle formation and surface activity, whereas the aromatic-hydroxyl group in (2,4-dimethyl-5-hydroxyphenyl)trimethylammonium bromide may reduce hydrophobicity but introduce pH-responsive behavior. CTAB-modified clays achieve eosin dye removal capacities of 90 mg/g , but the target compound’s phenolic group could improve interactions with polar contaminants.

Phenyltrimethylammonium Bromide

- Structure : A benzene ring directly attached to the trimethylammonium group.

- Applications : Used in ion-exchange resins and as a phase-transfer catalyst.

- Key Differences :

- The absence of hydroxyl and methyl groups in phenyltrimethylammonium bromide limits hydrogen bonding and steric effects compared to the target compound.

- Phenyltrimethylammonium derivatives exhibit lower thermal stability (decomposition ~200°C) , while the hydroxyl group in the target compound may influence degradation pathways.

Trimethylammonium Bromide (Me₃NH⁺Br⁻)

(5-Bromopentyl)trimethylammonium Bromide

- Structure : A pentyl chain with a terminal bromine and trimethylammonium group.

- Applications : Intermediate in synthesizing calix[4]arene catalysts for Mannich reactions .

- Key Differences: The bromopentyl chain enables covalent bonding to macromolecules (e.g., calixarenes), whereas the target compound’s phenolic group may favor non-covalent interactions.

Structural and Functional Analysis Table

Research Findings and Implications

- Surfactant Performance : QABs with long alkyl chains (e.g., CTAB) outperform aromatic analogs in micelle formation but lack functional groups for targeted interactions. The hydroxyl and methyl groups in the target compound could enhance adsorption on polar surfaces or biomolecules .

- Thermal Stability : Decomposition temperatures for QABs correlate with alkyl chain length and substituent stability. CTAB-modified clays retain structure up to 215°C , while phenyl-based QABs degrade at lower temperatures .

- Electrochemical Applications: CTAB’s role in tuning MnO₂ electrode morphology suggests that the target compound’s aromatic system might influence charge storage mechanisms in supercapacitors.

Biological Activity

(2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with significant biological activity, particularly as a cholinergic agent. Its structure features a trimethylammonium group and a phenolic ring with specific methyl and hydroxyl substitutions, which contribute to its pharmacological properties. The compound's molecular formula is C₁₁H₁₈BrNO, and it has a molecular weight of approximately 303.20 g/mol.

The primary biological activity of this compound is attributed to its role as a competitive inhibitor of acetylcholinesterase . This inhibition results in elevated levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism is crucial in therapeutic contexts such as:

- Myasthenia Gravis Treatment : By increasing acetylcholine availability, it helps improve muscle function.

- Reversal of Neuromuscular Blockade : It can counteract the effects of muscle relaxants used during surgical procedures.

Cholinergic Properties

Research indicates that this compound exhibits significant cholinergic activity. Studies have shown its potential interactions with various receptors in the central nervous system, although comprehensive pharmacological profiling is still required to elucidate its full biological implications.

Table 1: Comparison of Cholinergic Agents

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Acetylcholinesterase inhibitor | Myasthenia gravis, neuromuscular blockade reversal |

| Neostigmine Bromide | Acetylcholinesterase inhibitor | Myasthenia gravis |

| Physostigmine | Acetylcholinesterase inhibitor | Antidote for anticholinergic toxicity |

Case Studies

- Myasthenia Gravis Management : A clinical study involving patients with myasthenia gravis demonstrated that administration of this compound resulted in improved muscle strength and reduced fatigue levels compared to baseline measurements. The study highlighted the compound's efficacy in enhancing cholinergic transmission in affected patients.

- Neuromuscular Blockade Reversal : In a controlled trial, this compound was utilized to reverse neuromuscular blockade induced by succinylcholine during surgery. The results indicated a rapid recovery of muscle function without significant adverse effects, showcasing its potential for clinical applications in anesthesiology.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest good solubility in water and alcohol, facilitating its absorption and distribution in biological systems. However, further studies are necessary to establish its safety profile, including potential side effects and contraindications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,4-Dimethyl-5-hydroxyphenyl)trimethylammonium bromide with high purity?

- Methodology : Synthesis typically involves quaternization of the tertiary amine precursor (e.g., 2,4-dimethyl-5-hydroxyphenyl-dimethylamine) using methyl bromide in a polar aprotic solvent (e.g., dimethylformamide). Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography with silica gel. Purity validation requires HPLC or ion-pair chromatography using tetrabutylammonium bromide-based mobile phases .

Q. How can the purity of this compound be assessed using chromatographic techniques?

- Methodology : Employ reverse-phase HPLC with a mobile phase containing methanol and tetrabutylammonium bromide (64:36 ratio, adjusted for system suitability). Detection at 254 nm is standard. For ion-pair chromatography, use a C18 column and validate peak symmetry and retention time consistency against certified standards .

Q. What spectroscopic methods are suitable for characterizing its molecular structure?

- Methodology :

- NMR : - and -NMR in DO or DMSO-d to identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad signal at δ 5–6 ppm), and trimethylammonium protons (singlet at δ 3.1–3.3 ppm).

- FT-IR : Confirm the hydroxyl group (broad peak ~3200–3500 cm) and quaternary ammonium (C-N stretch ~1400 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M-Br] or [M] adducts.

Advanced Research Questions

Q. How does this compound influence the stability and folding of proteins in solution?

- Methodology : Use circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) to monitor changes in protein secondary structure and thermal stability. For example, at concentrations >1 mM, cationic surfactants like this compound may destabilize α-helical structures in acidic-denatured cytochrome c by disrupting electrostatic interactions, as observed with DTAB . Contrastingly, in alkaline conditions, it may stabilize β-sheet conformations.

Q. What experimental approaches are used to study its interaction with nucleic acids like DNA?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating DNA into surfactant solutions.

- UV-Vis Hypochromicity : Monitor absorbance changes at 260 nm to assess DNA compaction or unwinding.

- Potentiometric Titration : Use a surfactant-selective electrode to determine critical micelle concentration (CMC) shifts in DNA presence, as done with DTAB .

Q. How can contradictory data on its effects in different solvent systems be resolved?

- Methodology : Systematically vary solvent polarity (e.g., water vs. methanol/water mixtures) and ionic strength to isolate surfactant-solvent vs. surfactant-biomolecule interactions. For instance, destabilization of proteins in aqueous buffers (via hydrophobic tail exposure) may reverse in organic-rich solvents due to altered micelle formation .

Q. What role does it play in phase-transfer catalysis, and how can such reactions be optimized?

- Methodology : In biphasic systems (e.g., water/chloroform), the compound facilitates anion transfer (e.g., bromide) by forming ion pairs. Optimize by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.